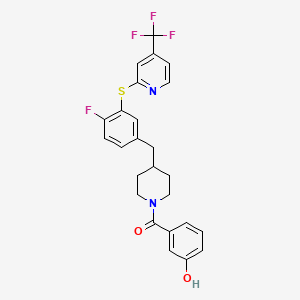
Magl-IN-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magl-IN-9, also known as compound 16, is a reversible inhibitor of monoacylglycerol lipase (MAGL) with a potent IC50 value of 2.7 nM . Monoacylglycerol lipase is an enzyme that plays a crucial role in the metabolism of monoacylglycerols, particularly 2-arachidonoylglycerol, which is an endocannabinoid involved in various physiological processes .
Vorbereitungsmethoden
The synthesis of Magl-IN-9 involves several steps, including the preparation of benzylpiperidine and benzylpiperazine derivatives. The synthetic route typically involves the use of specific reagents and conditions to achieve the desired chemical structure
Analyse Chemischer Reaktionen
Magl-IN-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Magl-IN-9 has several scientific research applications, including:
Wirkmechanismus
Magl-IN-9 exerts its effects by inhibiting monoacylglycerol lipase, an enzyme responsible for the hydrolysis of monoacylglycerols into free fatty acids and glycerol. This inhibition leads to increased levels of 2-arachidonoylglycerol, which in turn affects various signaling pathways, including those involved in inflammation and pain . The molecular targets of this compound include the catalytic triad of monoacylglycerol lipase, consisting of serine, histidine, and aspartate .
Vergleich Mit ähnlichen Verbindungen
Magl-IN-9 is unique in its high selectivity and potency as a reversible inhibitor of monoacylglycerol lipase. Similar compounds include:
Magl-IN-8: Another reversible inhibitor with a similar IC50 value.
Magl-IN-10: Exhibits favorable ADME properties and low in vivo toxicity.
JZL184: A selective and potent inhibitor of monoacylglycerol lipase, often used in research studies.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and potential therapeutic applications.
Eigenschaften
Molekularformel |
C25H22F4N2O2S |
|---|---|
Molekulargewicht |
490.5 g/mol |
IUPAC-Name |
[4-[[4-fluoro-3-[4-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]methyl]piperidin-1-yl]-(3-hydroxyphenyl)methanone |
InChI |
InChI=1S/C25H22F4N2O2S/c26-21-5-4-17(13-22(21)34-23-15-19(6-9-30-23)25(27,28)29)12-16-7-10-31(11-8-16)24(33)18-2-1-3-20(32)14-18/h1-6,9,13-16,32H,7-8,10-12H2 |
InChI-Schlüssel |
NOWSELGUBYFAAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CC2=CC(=C(C=C2)F)SC3=NC=CC(=C3)C(F)(F)F)C(=O)C4=CC(=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diethylethanamine;[9-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B15138073.png)

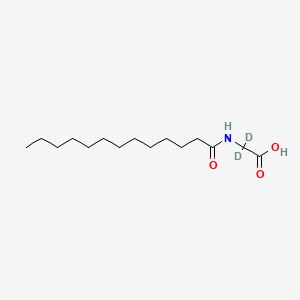
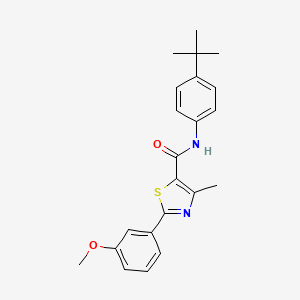
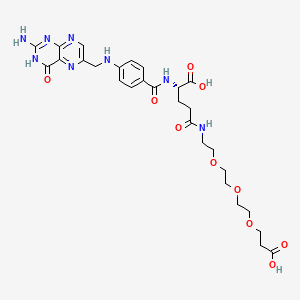

![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]propyl]cyclohexyl]methanamine](/img/structure/B15138116.png)
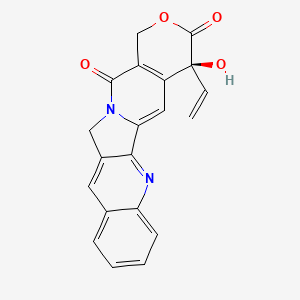


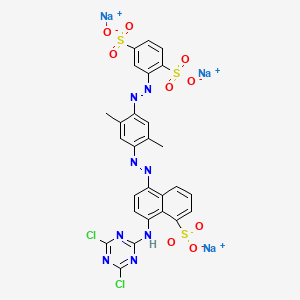
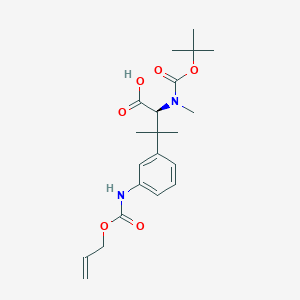

![N'-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-hydroxy-N'-(4-methoxyphenyl)heptanediamide](/img/structure/B15138144.png)
